丹参醇 B

描述

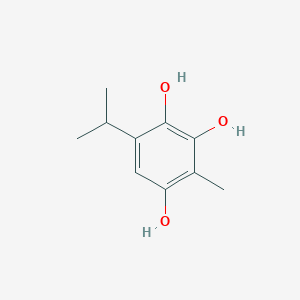

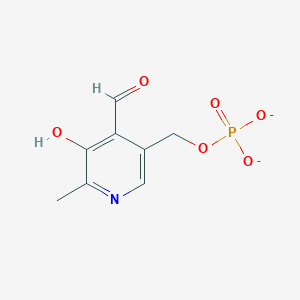

. This compound is a flavonoid with an aromatic glycoside structure and appears as a white crystalline powder. It is soluble in ethanol and dimethylformamide and is relatively stable under neutral and mildly alkaline conditions but may decompose in strongly acidic environments . Tanshinol B exhibits various biological activities, including anti-inflammatory, antioxidant, and antifibrinolytic properties .

科学研究应用

Tanshinol B has a wide range of scientific research applications across various fields:

Chemistry: It is used as a reference compound in analytical chemistry for the identification and quantification of similar flavonoids.

作用机制

Target of Action

Tanshinol B, also known as Przewaquinone C, is a bioactive compound isolated from the roots of Salvia miltiorrhiza . It has been found to interact with several key proteins such as AKT1, IL-6, and EGFR . These proteins play crucial roles in various biological processes, including immune regulation, cancer progression, and lipid metabolism .

Mode of Action

Tanshinol B exerts its effects through multiple mechanisms. It has been reported to induce apoptosis in Colo 205 cells through both mitochondrial-mediated intrinsic cell-death pathways and p21-mediated G0/G1 cell cycle arrest . Furthermore, it has been found to regulate key proteins such as AKT1, IL-6, and EGFR , which are involved in various biological processes.

Biochemical Pathways

The biochemical pathways affected by Tanshinol B are diverse. It has been found to be involved in pathways such as immune regulation, cancer and lipid metabolism, lipid and atherosclerosis, chemical carcinogenesis-receptor activation pathways, and IL-17 signaling pathway . These pathways are crucial for various physiological processes and disease states.

Pharmacokinetics

The pharmacokinetics of Tanshinol B have been studied in rat plasma after oral administration . The population pharmacokinetic models of Tanshinol B were best described by a one-compartment model with linear elimination and first-order absorption . These properties impact the bioavailability of Tanshinol B, influencing its therapeutic effects.

Result of Action

Tanshinol B has been found to have various molecular and cellular effects. It has been shown to downregulate the contents of interleukin 6, tumor necrosis factor alpha, and prostaglandin E2 in both saliva and blood, decrease the infiltration of inflammatory cells, and restore the destruction of alveolar bone . These effects highlight the therapeutic value of Tanshinol B in conditions such as periodontitis .

准备方法

Tanshinol B can be prepared through both natural extraction and synthetic routes. The natural extraction involves grinding, soaking, and extracting the raw Danshen material, followed by solvent extraction and crystallization to obtain Tanshinol B .

In terms of synthetic routes, a concise and efficient approach has been established for the total synthesis of Tanshinol B. This method involves an ultrasound-promoted cycloaddition as a key step, achieving a 50% overall yield over three steps . This synthetic route is more step-economic compared to previously reported strategies, significantly improving synthetic efficiency .

化学反应分析

Tanshinol B undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:

Oxidation: Tanshinol B can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons .

相似化合物的比较

. Similar compounds include:

Tanshinone I: Known for its cytotoxic activity and ability to induce apoptosis.

Tanshinone IIA: Exhibits strong anti-inflammatory and antioxidant properties.

Cryptotanshinone: Noted for its antibacterial and antineoplastic activities.

Compared to these similar compounds, Tanshinol B is unique due to its specific glycoside structure and its stability under neutral and mildly alkaline conditions . This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.

属性

IUPAC Name |

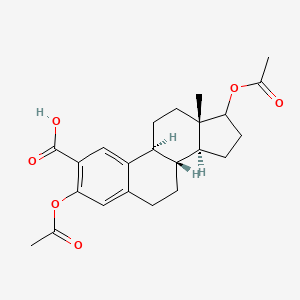

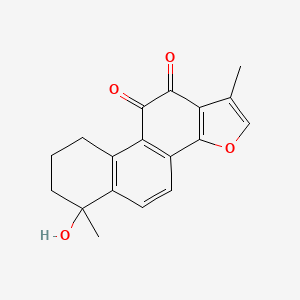

6-hydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c1-9-8-22-17-11-5-6-12-10(4-3-7-18(12,2)21)14(11)16(20)15(19)13(9)17/h5-6,8,21H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRKHBLVECIWMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90914288 | |

| Record name | 6-Hydroxy-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90914288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96839-29-1 | |

| Record name | Przewaquinone C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096839291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90914288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1,3-Dimethyl-2-oxo-5-[[oxo(propylamino)methyl]amino]-4-imidazolidinyl]-3-propylurea](/img/structure/B1194423.png)